molecular formula C14H14N2O5 B1519871 tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate CAS No. 914348-97-3

tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate

Cat. No. B1519871
M. Wt: 290.27 g/mol
InChI Key: SWKYBDSQTIHFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-formyl-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that 3-formylindole derivatives are significant as a scaffold in the synthesis of biologically active natural products2.



Synthesis Analysis

While there is no specific synthesis analysis available for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate”, it’s known that 3-formylindole derivatives can be synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents2. A similar compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity2.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-formyl-1H-indole-1-carboxylate” is not directly available. However, the empirical formula is C14H15NO3 and the molecular weight is 245.271.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate”. However, 3-formylindole derivatives are known to be significant in the synthesis of biologically active natural products2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-formyl-1H-indole-1-carboxylate” are not directly available. However, a similar compound, “tert-Butyl 1-indolecarboxylate”, has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.5433.


Scientific Research Applications

Application 1: Synthesis of Biologically Active Compounds

  • Summary of the Application : Indole derivatives are significant as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and are important types of molecules and natural products .

Application 2: Synthesis of Natural Products

  • Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .
  • Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 3: Alkaloid Synthesis

  • Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as prevalent moieties present in selected alkaloids has attracted increasing attention .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .
  • Results or Outcomes : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .

Application 4: Synthesis of Biologically Active Natural Products

  • Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .
  • Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .
  • Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application 5: Synthesis of Alkaloids

  • Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as prevalent moieties present in selected alkaloids has attracted increasing attention .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including formylation, reduction, protection, and olefination .
  • Results or Outcomes : Indole alkaloids such as Reserpine and Ajmalicine are utilized in the treatment of high blood pressure and mental disorders . Vinblastine is applied for the treatment of various kinds of cancer .

Application 6: Synthesis of Biologically Active Natural Products

  • Summary of the Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .
  • Methods of Application : The synthesis of these derivatives utilizes various chemical reactions, including Vilsmeier formylation, reduction with NaBH4, protection with tert-butyl (dimethyl)silyl chloride, and Horner–Wadsworth–Emmons olefination .
  • Results or Outcomes : The synthesized compounds are potential precursors to biologically active natural products like Indiacen A and Indiacen B . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety And Hazards

The specific safety and hazards information for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate” is not available in the retrieved data. However, it’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for “tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate” are not specified in the retrieved data. However, given the significance of 3-formylindole derivatives in the synthesis of biologically active natural products2, further research and development in this area could be beneficial.


properties

IUPAC Name

tert-butyl 3-formyl-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYBDSQTIHFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654311
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate

CAS RN

914348-97-3
Record name 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Reactant of Route 4
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.